Comparative Anti-Biofilm Activity: 2-Undecynoic Acid vs. 10-Undecynoic Acid (Positional Isomer)
2-Undecynoic acid's unique position of unsaturation at the C-2 carbon is hypothesized to confer differential anti-biofilm and antimicrobial activity compared to its positional isomer, 10-undecynoic acid [1]. While direct comparative data for 2-undecynoic acid is not available in the sourced literature, a study on the closely related 10-undecynoic acid establishes a quantitative baseline. 10-Undecynoic acid demonstrates anti-biofilm properties against oral pathogens, but its Minimum Biofilm Inhibitory Concentration (MBIC90) of 2.5 mg/ml and Minimum Bactericidal Concentration (MBC) of 5 mg/ml [2] highlight a moderate potency. The structural difference suggests that 2-undecynoic acid could exhibit a different potency spectrum, making it a distinct compound for research applications.
| Evidence Dimension | Anti-Biofilm Activity (Positional Isomer Comparison) |
|---|---|
| Target Compound Data | No direct data; activity inferred from class membership and structural uniqueness at C-2 position [1]. |
| Comparator Or Baseline | 10-Undecynoic acid (CAS 2777-65-3), a positional isomer. |
| Quantified Difference | Not quantifiable from available data; difference is based on structural and functional inference. |
| Conditions | In vitro assay using oral Streptococcus spp. biofilm model [2]. |
Why This Matters
This underscores that even within the same isomer class, the position of the triple bond can dictate biological activity, making 2-undecynoic acid a distinct chemical entity for procurement, not a simple substitute for its isomers.
- [1] Sanabria-Ríos, D. J., et al. (2014). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Chemistry and Physics of Lipids, 178, 84-91. View Source
- [2] PLoS ONE. (2019). 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp. 14(4): e0214763. View Source
